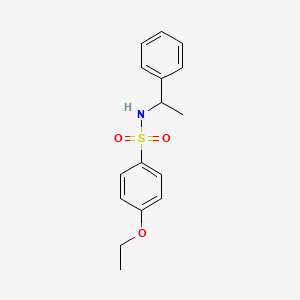

4-ethoxy-N-(1-phenylethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-ethoxy-N-(1-phenylethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO3S/c1-3-20-15-9-11-16(12-10-15)21(18,19)17-13(2)14-7-5-4-6-8-14/h4-13,17H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPBVEHGFYDVLDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)S(=O)(=O)NC(C)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-(1-phenylethyl)benzenesulfonamide typically involves the reaction of 4-ethoxybenzenesulfonyl chloride with 1-phenylethylamine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of 4-ethoxy-N-(1-phenylethyl)benzenesulfonamide may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, including the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Purification steps such as recrystallization or chromatography would be employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-(1-phenylethyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The sulfonamide group can be reduced to form amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Substitution: Reagents like nitric acid for nitration or bromine for bromination.

Major Products

Oxidation: Formation of 4-ethoxybenzenesulfonic acid.

Reduction: Formation of 4-ethoxy-N-(1-phenylethyl)benzenesulfonamide amine derivatives.

Substitution: Formation of nitro or halogenated derivatives of the original compound.

Scientific Research Applications

4-ethoxy-N-(1-phenylethyl)benzenesulfonamide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use as a pharmaceutical agent, particularly in the development of new antibiotics.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-(1-phenylethyl)benzenesulfonamide involves its interaction with specific molecular targets. In biological systems, sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication, making sulfonamides effective antibacterial agents.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on the Aromatic Ring

4-Methyl-N-(1-phenylethyl)benzenesulfonamide

- Structure : A methyl (-CH₃) group replaces the ethoxy (-OCH₂CH₃) at the 4-position.

- Properties :

- The methyl group is less electron-donating than ethoxy, reducing resonance stabilization of the sulfonamide group.

- Lower molecular weight (291.39 g/mol vs. 333.44 g/mol for the ethoxy analog) may enhance solubility .

- Synthesis : Achieved in 61% yield via sulfonate ester methodology, suggesting higher synthetic accessibility compared to ethoxy derivatives .

5-Bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide (Isomers 10a and 10b)

- Structure : A pyridine ring replaces benzene, with bromo and chloro substituents.

- Activity :

4-Ethoxy-2,5-dimethyl-N-(1-phenylethyl)benzenesulfonamide

- Structure : Additional methyl groups at the 2- and 5-positions.

- Impact :

Nitrogen Substituent Modifications

N,4-Dimethyl-N-(1-phenylethyl)benzenesulfonamide

- Structure : A methyl group is added to the sulfonamide nitrogen.

- Effects: Increased lipophilicity (logP ~2.8 vs. ~2.5 for the ethoxy analog) may enhance blood-brain barrier penetration .

N-(1-Phenylethyl)benzamide

- Structure : Benzamide replaces benzenesulfonamide.

- Comparison :

Stereochemical Considerations

- Chiral 1-Phenylethyl Group: The R-isomer of 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide shows 2.5-fold higher PI3Kα inhibition than the S-isomer .

Biological Activity

4-Ethoxy-N-(1-phenylethyl)benzenesulfonamide is a compound belonging to the class of benzenesulfonamides, which are known for their diverse biological activities. This article focuses on the biological activity of this specific compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

- Chemical Formula : C16H21N2O3S

- CAS Number : 565206-90-8

- Molecular Weight : 335.42 g/mol

The biological activity of 4-ethoxy-N-(1-phenylethyl)benzenesulfonamide is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The sulfonamide group is known for its role in inhibiting carbonic anhydrase, which can affect physiological processes such as fluid balance and pH regulation.

Antimicrobial Activity

Benzenesulfonamides, including 4-ethoxy-N-(1-phenylethyl)benzenesulfonamide, have been reported to exhibit antimicrobial properties. A study evaluating various benzenesulfonamide derivatives found that certain compounds demonstrated significant activity against bacterial strains such as Escherichia coli and Staphylococcus aureus .

Anti-inflammatory Effects

Research indicates that benzenesulfonamide derivatives can possess anti-inflammatory properties. In vivo studies have shown that compounds similar to 4-ethoxy-N-(1-phenylethyl)benzenesulfonamide can significantly reduce edema in animal models, suggesting potential therapeutic applications in managing inflammatory conditions .

Cardiovascular Effects

A study utilized isolated rat heart models to assess the impact of benzenesulfonamide derivatives on perfusion pressure and coronary resistance. The findings indicated that certain derivatives could effectively decrease perfusion pressure, potentially through calcium channel inhibition . This suggests that 4-ethoxy-N-(1-phenylethyl)benzenesulfonamide may also influence cardiovascular functions.

Case Study 1: Antimicrobial Evaluation

In a comparative study, various benzenesulfonamide derivatives were tested for their antimicrobial efficacy. The results indicated that 4-ethoxy-N-(1-phenylethyl)benzenesulfonamide showed a minimum inhibitory concentration (MIC) similar to other potent derivatives against common pathogens, supporting its potential as an antimicrobial agent .

Case Study 2: Anti-inflammatory Activity

In a controlled experiment involving carrageenan-induced paw edema in rats, the compound exhibited a dose-dependent reduction in inflammation. The results highlighted its effectiveness compared to established anti-inflammatory drugs .

Pharmacokinetics

Understanding the pharmacokinetics of 4-ethoxy-N-(1-phenylethyl)benzenesulfonamide is crucial for evaluating its therapeutic potential. Theoretical models have been employed to predict absorption, distribution, metabolism, and excretion (ADME) parameters. Initial findings suggest favorable permeability profiles in various cell lines, indicating good bioavailability .

| Parameter | Value |

|---|---|

| Absorption | High |

| Distribution | Moderate |

| Metabolism | Moderate |

| Excretion | Renal |

Q & A

Basic: What synthetic methodologies are optimal for preparing 4-ethoxy-N-(1-phenylethyl)benzenesulfonamide?

The compound can be synthesized via alkylation of sulfonamides with trichloroacetimidates under thermal conditions. A representative procedure involves refluxing the sulfonamide precursor (e.g., 4-ethoxybenzenesulfonamide) with a phenethyl imidate derivative in toluene. Stepwise addition of the imidate (1.5 equivalents total) and purification via silica gel chromatography (e.g., 30% ethyl acetate/hexanes) typically yields the product in >75% yield. Key steps include controlling reaction temperature and stoichiometry to minimize side reactions .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

- 1H/13C NMR : The ethoxy group (δ ~1.35 ppm for CH3, 4.17 ppm for OCH2) and 1-phenylethyl substituent (δ ~4.43 ppm for CH, 1.40 ppm for CH3) are diagnostic. Aromatic protons appear between δ 6.82–7.74 ppm, with splitting patterns confirming substitution positions .

- IR Spectroscopy : Stretching bands for sulfonamide (SO2, ~1376 cm⁻¹) and ethoxy (C-O, ~1150 cm⁻¹) groups validate functional groups .

- Mass Spectrometry : FABP-MS or ESI-MS confirms molecular weight (e.g., M+1 peak at 276.2 for analogous compounds) .

Advanced: How can copper-catalyzed C-H activation strategies functionalize the benzylic position?

Non-directed copper-catalyzed benzylic C-H amination can introduce amino groups at the 1-phenylethyl moiety. This avoids substrate excess by leveraging Cu(I)/Cu(II) redox cycles to generate reactive nitrene intermediates. Optimization focuses on ligand selection (e.g., phenanthroline derivatives) and oxidants (e.g., PhI=O) to enhance regioselectivity. Post-functionalization analysis requires chiral HPLC to resolve enantiomers .

Advanced: What computational and experimental methods resolve absolute stereochemistry?

- Vibrational Circular Dichroism (VCD) : Combined with Hartree-Fock calculations, VCD distinguishes enantiomers by correlating experimental IR spectra with computed vibrational modes of (R)- and (S)-configurations.

- X-ray Crystallography : SHELX programs refine crystal structures to assign stereochemistry. SHELXL is preferred for high-resolution data, while SHELXD solves phases via dual-space methods .

Advanced: How do structural modifications impact biological activity in sulfonamide analogs?

Structure–activity relationship (SAR) studies reveal that:

- Ethoxy Group : Enhances lipophilicity, improving membrane permeability.

- 1-Phenylethyl Substituent : Steric bulk influences target binding; replacing it with smaller alkyl chains reduces affinity for enzymes like carbonic anhydrase.

- Sulfonamide Core : Critical for hydrogen bonding with active-site residues. In vitro assays (e.g., enzyme inhibition) and docking simulations (AutoDock Vina) validate these trends .

Advanced: What computational tools predict metabolic stability and degradation pathways?

- QSAR Models : Use descriptors like logP, topological surface area, and H-bond donors to predict hepatic clearance.

- Density Functional Theory (DFT) : Calculates oxidation potentials of the ethoxy group, identifying likely sites of cytochrome P450-mediated metabolism .

Advanced: How is single-crystal X-ray diffraction optimized for this compound?

- Crystallization : Slow evaporation from DCM/hexanes (1:3) yields diffraction-quality crystals.

- Refinement : SHELXL refines anisotropic displacement parameters and validates hydrogen bonding (e.g., N-H···O=S interactions). WinGX software suites manage data integration and error correction .

Basic: What analytical methods ensure purity and stability during storage?

- HPLC : Reverse-phase C18 columns (e.g., 90:10 heptane/i-PrOH) with UV detection (λ = 254 nm) monitor degradation.

- TLC : Rf values (e.g., 0.43 in 20% ethyl acetate/hexanes) assess reaction progress.

- Stability Tests : Accelerated aging at 40°C/75% RH for 4 weeks predicts shelf life. Store at -20°C in amber vials to prevent photodegradation .

Advanced: How are thermodynamic properties (e.g., solubility) modeled for formulation studies?

- COSMO-RS : Predicts solubility in solvents like DMSO or ethanol using σ-profiles derived from quantum chemistry.

- DSC/TGA : Differential scanning calorimetry (melting point ~94–96°C) and thermogravimetric analysis quantify thermal stability .

Basic: What safety protocols are essential for handling this compound?

- PPE : Nitrile gloves, lab coat, and goggles.

- Ventilation : Use fume hoods during synthesis to avoid inhalation of sulfonamide dust.

- Waste Disposal : Neutralize with 10% NaOH before incineration. Refer to OSHA guidelines and SDS sheets for spill management .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.